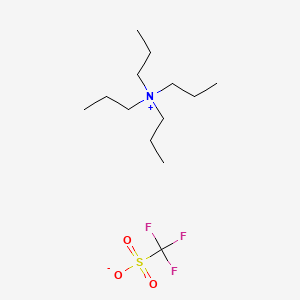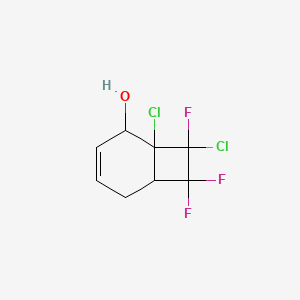
1,8-Dichloro-7,7,8-trifluorobicyclo(4.2.0)oct-3-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Dichloro-7,7,8-trifluorobicyclo(4.2.0)oct-3-en-2-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its high strain energy due to the trans-fused bicyclo[4.2.0]octane ring system, which makes it a subject of interest in synthetic organic chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dichloro-7,7,8-trifluorobicyclo(4.2.0)oct-3-en-2-ol typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of a suitable alkyne with a halogenated reagent under controlled conditions to form the desired bicyclic structure . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .
化学反応の分析
Types of Reactions
1,8-Dichloro-7,7,8-trifluorobicyclo(4.2.0)oct-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve specific solvents, temperatures, and catalysts to drive the reaction to completion .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
科学的研究の応用
1,8-Dichloro-7,7,8-trifluorobicyclo(4.2.0)oct-3-en-2-ol has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
作用機序
The mechanism by which 1,8-Dichloro-7,7,8-trifluorobicyclo(4.2.0)oct-3-en-2-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s high strain energy and unique structure allow it to fit into specific binding sites, altering the activity of the target molecule. This can lead to changes in biochemical pathways and physiological effects .
類似化合物との比較
Similar Compounds
1,8-Dichlorobicyclo(4.2.0)oct-3-en-2-ol: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
7,7,8-Trifluorobicyclo(4.2.0)oct-3-en-2-ol: Lacks the chlorine atoms, which affects its chemical behavior and applications.
Uniqueness
1,8-Dichloro-7,7,8-trifluorobicyclo(4.2.0)oct-3-en-2-ol is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in synthetic chemistry and as a tool for studying molecular interactions .
特性
CAS番号 |
82468-19-7 |
|---|---|
分子式 |
C8H7Cl2F3O |
分子量 |
247.04 g/mol |
IUPAC名 |
1,8-dichloro-7,7,8-trifluorobicyclo[4.2.0]oct-3-en-2-ol |
InChI |
InChI=1S/C8H7Cl2F3O/c9-6-4(2-1-3-5(6)14)7(11,12)8(6,10)13/h1,3-5,14H,2H2 |
InChIキー |
KKRLYINELJVOHM-UHFFFAOYSA-N |
正規SMILES |
C1C=CC(C2(C1C(C2(F)Cl)(F)F)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


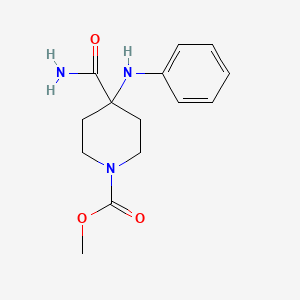

![2-[(Tributylstannyl)oxy]-N-[2-[(tributylstannyl)oxy]ethyl]ethylamine](/img/structure/B12679633.png)



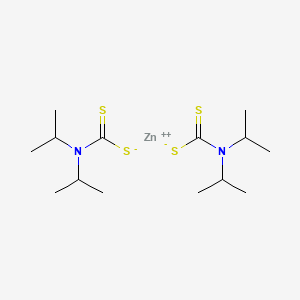

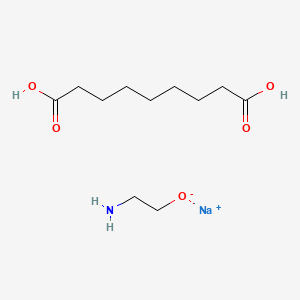
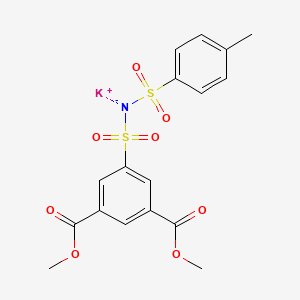
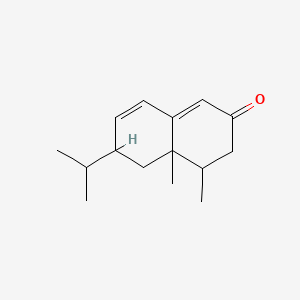
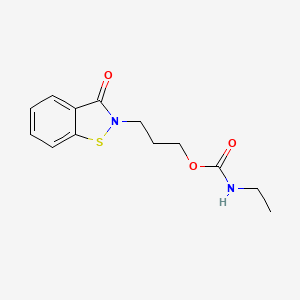
![2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12679686.png)
